DDO-7263

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

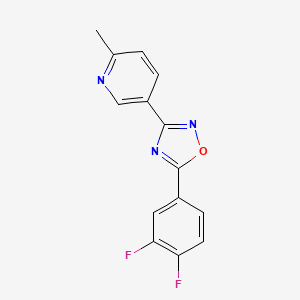

C14H9F2N3O |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H9F2N3O/c1-8-2-3-10(7-17-8)13-18-14(20-19-13)9-4-5-11(15)12(16)6-9/h2-7H,1H3 |

InChI Key |

HITVBBDLWZDVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

DDO-7263: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-7263 is a novel, potent small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key experimental findings and methodologies. This compound exerts its effects through a unique mechanism involving the inhibition of 26S proteasome assembly, leading to the upregulation of Nrf2 and subsequent downstream anti-inflammatory and neuroprotective effects.[1][2][3][4][5][6] The compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1][2]

Core Mechanism of Action: Nrf2-ARE Pathway Activation

This compound functions as a potent activator of the Nrf2-ARE pathway.[1][2][3][4][5][6][7] The primary molecular mechanism involves the direct binding of this compound to Rpn6, a component of the 19S regulatory particle of the 26S proteasome.[1][3][4][5][6] This interaction sterically hinders the assembly of the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, including Nrf2.

By inhibiting proteasomal degradation, this compound leads to the accumulation of ubiquitinated Nrf2.[1][4][5][6] This allows Nrf2 to escape degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus.[1][4] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.

Signaling Pathway Diagram

Caption: this compound mechanism of action on the Nrf2-ARE pathway.

Downstream Pharmacological Effects

The activation of the Nrf2-ARE pathway by this compound triggers a cascade of downstream events that contribute to its therapeutic effects.

Upregulation of Antioxidant Enzymes

A key consequence of Nrf2 activation is the increased expression of antioxidant and detoxifying enzymes. In vitro studies have demonstrated that this compound treatment leads to a concentration-dependent upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) protein levels.[1][4]

Inhibition of NLRP3 Inflammasome

This compound has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] This inhibition is dependent on the activation of Nrf2.[2] By suppressing the NLRP3 inflammasome, this compound reduces the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][4] Specifically, it has been shown to significantly inhibit the production of cleaved caspase-1 and IL-1β in ATP-LPS-exposed THP-1-derived macrophages.[2]

NLRP3 Inflammasome Inhibition Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]

- 4. This compound | 2254004-96-9 | MOLNOVA [molnova.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]

- 7. This compound | Nrf2激活剂 | MCE [medchemexpress.cn]

DDO-7263: A Technical Guide to its Core Function as a Novel Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-7263, a 1,2,4-oxadiazole (B8745197) derivative, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Its primary mechanism of action involves the upregulation of Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and anti-inflammatory genes. Notably, this compound has demonstrated neuroprotective effects in preclinical models of Parkinson's disease by mitigating oxidative stress and inhibiting the NLRP3 inflammasome. This document provides a comprehensive overview of the technical details, experimental data, and methodologies associated with the characterization of this compound.

Core Mechanism of Action

This compound functions as an indirect activator of the Nrf2 signaling pathway. Unlike electrophilic Nrf2 activators that react with Keap1, this compound targets the 26S proteasome.

-

Binding to Rpn6: this compound directly binds to Rpn6 (also known as PSMD11), a regulatory subunit of the 19S regulatory particle of the 26S proteasome.[1][2]

-

Inhibition of Proteasome Assembly: This binding event obstructs the proper assembly of the 26S proteasome.[1][2]

-

Stabilization of Nrf2: The impaired proteasomal function leads to a decrease in the degradation of ubiquitinated Nrf2.[1][2]

-

Nrf2 Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and subsequently translocates to the nucleus.[3][2]

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

This mechanism leads to the upregulation of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DDO-7232 Nrf2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the novel activator, 3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO-7232). This document details the molecular mechanism of action, presents quantitative data from key experiments, and provides detailed experimental protocols for the methodologies cited.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to stressors, Keap1's ability to target Nrf2 for degradation is inhibited, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3][4]

DDO-7232: A Novel Nrf2 Activator

DDO-7232 has been identified as a potent activator of the Nrf2-ARE pathway.[5] It has demonstrated protective effects in cellular models of oxidative stress and therapeutic efficacy in a murine model of colitis.[5] The activation of the Nrf2 pathway by DDO-7232 provides a promising therapeutic strategy for conditions associated with oxidative stress.

Molecular Mechanism of DDO-7232 Action

Mechanistic studies have revealed that DDO-7232 activates the Nrf2 pathway through the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[5] The phosphorylated ERK1/2, in turn, is proposed to phosphorylate Nrf2 at Serine 40, a key step that promotes the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus.[5] This leads to the upregulation of Nrf2-dependent antioxidant gene expression.

Quantitative Data on Nrf2 Activation by DDO-7232

The following table summarizes the quantitative data from experiments demonstrating the activation of the Nrf2 pathway by DDO-7232 in NCM460 cells.

| Experiment | Concentration of DDO-7232 | Fold Induction (vs. Control) |

| Nrf2-ARE Luciferase Reporter Assay | ||

| 2.5 µM | ~1.5 | |

| 5 µM | ~2.0 | |

| 10 µM | ~2.5 | |

| 20 µM | ~3.0 | |

| 40 µM | ~3.5 | |

| qRT-PCR Analysis of Nrf2 Target Genes | ||

| Nrf2 mRNA | 20 µM | ~2.0 |

| HO-1 mRNA | 20 µM | ~4.0 |

| NQO1 mRNA | 20 µM | ~3.0 |

| GCLC mRNA | 20 µM | ~2.5 |

| GCLM mRNA | 20 µM | ~2.0 |

Data is estimated from graphical representations in the cited literature and should be considered approximate.

Detailed Experimental Protocols

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

References

- 1. researchgate.net [researchgate.net]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-(1H-Benzo[ d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232), a Novel Potent Nrf2/ARE Inducer, Ameliorates DSS-Induced Murine Colitis and Protects NCM460 Cells against Oxidative Stress via ERK1/2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DDO-7263: An Nrf2 Activator and Indirect NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-7263 is a novel, brain-targeting small molecule that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to a downstream inhibitory effect on the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key mediator of neuroinflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Nrf2-Dependent Inhibition of the NLRP3 Inflammasome

This compound is not a direct inhibitor of the NLRP3 inflammasome. Instead, it functions as a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] The activation of Nrf2 is the critical upstream event that leads to the subsequent suppression of NLRP3 inflammasome activity.[1]

The proposed signaling pathway is as follows:

-

Nrf2 Activation: this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.

-

Upregulation of Antioxidant and Anti-inflammatory Proteins: This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

NLRP3 Inflammasome Inhibition: The altered cellular redox state and increased anti-inflammatory proteins indirectly suppress the activation of the NLRP3 inflammasome. This results in reduced cleavage of caspase-1 and decreased production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]

The inhibition of the NLRP3 inflammasome by this compound is dependent on Nrf2 activation.[1]

Figure 1. this compound Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Result | Reference |

| NLRP3 Inflammasome Inhibition | ATP-LPS-exposed THP-1 derived macrophages | IL-1β protein expression | Significantly inhibited | [1] |

| Cleaved Caspase-1 production | Significantly inhibited | [1] | ||

| Neuroprotection | H2O2-induced PC12 neurons | Oxidative damage | Protected | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease

| Model | Treatment | Parameter | Result | Reference |

| MPTP-induced Parkinson's Disease | This compound | Behavioral abnormalities | Improved | [1] |

| Tyrosine hydroxylase (TH) positive neuron loss in substantia nigra (SN) and striatum | Significantly attenuated | [1] | ||

| Secretion of inflammatory factors | Inhibited | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Brain Tissue Targeting | Reference |

| Pharmacokinetics and Tissue Distribution | Data indicates brain tissue targeting function. | Mice | Yes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Experiments

-

THP-1 Cells: Human monocytic THP-1 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. To differentiate into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

PC12 Cells: Rat pheochromocytoma PC12 cells are to be maintained in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Figure 2. NLRP3 Inflammasome Inhibition Assay Workflow.

-

Cell Seeding: Seed PMA-differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30 minutes.

-

Sample Collection: Collect the cell culture supernatants and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Western Blotting:

-

Separate proteins from cell lysates and concentrated supernatants by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved caspase-1 (p20 subunit) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

This protocol outlines the procedure to determine the activation of the Nrf2 pathway by this compound.

Figure 3. Nrf2 Activation Assay Workflow.

-

Cell Seeding: Seed PC12 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 12, 24 hours).

-

Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions using a commercially available kit.

-

Western Blotting for Nrf2 Translocation:

-

Perform Western blotting on the nuclear and cytoplasmic fractions using a primary antibody against Nrf2.

-

Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.

-

-

Western Blotting for Nrf2 Target Gene Expression:

-

Prepare whole-cell lysates from treated cells.

-

Perform Western blotting using primary antibodies against HO-1 and NQO1.

-

Use β-actin as a loading control.

-

In Vivo Experiments

This protocol describes the induction of Parkinson's-like pathology in mice and subsequent treatment with this compound.

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally at a dose of 20 mg/kg daily for 7 consecutive days.

-

This compound Treatment: Administer this compound or vehicle control by intraperitoneal injection daily, starting from the first day of MPTP injection and continuing for a total of 10 days.

-

Behavioral Tests:

-

Open Field Test: Assess locomotor activity by placing the mice in an open field arena and recording parameters such as total distance traveled and rearing frequency.

-

Rotarod Test: Evaluate motor coordination and balance by measuring the time the mice can stay on a rotating rod.

-

Cylinder Test: Assess forelimb akinesia by observing the spontaneous use of forelimbs for wall exploration in a cylinder.

-

-

Immunohistochemistry:

-

After the final behavioral test, perfuse the mice and collect the brains.

-

Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.

-

Quantify the number of TH-positive neurons.

-

-

ELISA for Inflammatory Cytokines: Measure the levels of inflammatory cytokines such as IL-1β in brain homogenates using ELISA.

Concluding Remarks

This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting the Nrf2 pathway to indirectly inhibit neuroinflammation mediated by the NLRP3 inflammasome. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other Nrf2 activators. Further studies are warranted to elucidate the precise molecular interactions and to fully define the therapeutic potential of this compound. It is important to note that the available information does not specify whether this compound acts as a covalent inhibitor. Future research should address this to provide a more complete understanding of its mechanism of action.

References

DDO-7263: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective role of DDO-7263, a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease, by mitigating oxidative stress and neuroinflammation.[1][2] This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition

This compound exerts its neuroprotective effects primarily through the activation of the Nrf2-ARE signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound has been shown to upregulate Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby blocking its assembly and inhibiting the degradation of ubiquitinated Nrf2.[3][4][5] This leads to the accumulation of Nrf2 and its translocation into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

A crucial consequence of Nrf2 activation by this compound is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), by activating caspase-1.[6] Chronic activation of the NLRP3 inflammasome is a key contributor to the neuroinflammation observed in neurodegenerative diseases.[6] this compound-mediated Nrf2 activation suppresses the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines and mitigating neuroinflammation.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway in neuroprotection.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

In Vitro Efficacy: PC12 Cells

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| Protein Levels of HO-1 and NQO1 | This compound | 20 µM | 2-24 hours | Upregulated in a concentration-dependent manner | [3][5] |

| Cell Viability | H₂O₂-induced oxidative stress + this compound | Not Specified | Not Specified | Protected PC12 neurons from damage | [1] |

In Vivo Efficacy: MPTP-Induced Parkinson's Disease in Mice

| Parameter | Dosage | Administration | Duration | Result | Reference |

| Behavioral Abnormalities | 10, 50, 100 mg/kg/day | Intraperitoneal (IP) | 10 days | Improved reduction in vertical spontaneous activity and mitigated loss of balance coordination | [3][5] |

| Dopaminergic Neuron Loss (Tyrosine Hydroxylase) | Not Specified | Not Specified | Not Specified | Significantly attenuated in the substantia nigra and striatum | [1] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) in plasma | Not Specified | Not Specified | Not Specified | Significantly downregulated | [3][5] |

Pharmacokinetic Parameters in Rats

| Parameter | Dosage | Administration | Value | Reference |

| Half-life (T₁/₂) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 3.32 hours | [3][5] |

| Maximum Concentration (Cₘₐₓ) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 1.38 mg/mL | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

This model is used to simulate the dopaminergic neurodegeneration characteristic of Parkinson's disease.

Workflow Diagram:

Caption: Workflow for the MPTP-induced Parkinson's disease mouse model.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice, 10 weeks old, with a body weight of 22-26 g are used.[5]

-

Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to different experimental groups: a vehicle control group, an MPTP-only group, and this compound treatment groups at varying doses (e.g., 10, 50, and 100 mg/kg).

-

This compound Administration: this compound is administered daily via intraperitoneal (IP) injection for a total of 10 days.[5]

-

MPTP Induction: To induce Parkinson's-like pathology, mice are co-treated with MPTP (20 mg/kg/day, IP) for the final 7 days of the this compound treatment period.[5]

-

Behavioral Assessment: Following the treatment period, behavioral tests are conducted to assess motor function. These may include the open field test to measure spontaneous activity and the rotarod test to evaluate balance and coordination.

-

Tissue Collection and Analysis: After behavioral testing, animals are euthanized, and brain tissue and blood samples are collected.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

-

ELISA: Plasma levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

In Vitro Model: H₂O₂-Induced Oxidative Stress in PC12 Cells

This model is utilized to assess the cytoprotective effects of this compound against oxidative damage in a neuronal cell line.

Workflow Diagram:

Caption: Workflow for the H₂O₂-induced oxidative stress model in PC12 cells.

Detailed Protocol:

-

Cell Culture: PC12 cells, a rat adrenal pheochromocytoma cell line commonly used in neuroscience research, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. They are then pre-treated with this compound at various concentrations (e.g., 20 µM) for a specified period before the induction of oxidative stress.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative damage.

-

Incubation: The cells are incubated with this compound and H₂O₂ for a duration ranging from 2 to 24 hours.[5]

-

Analysis:

-

Western Blot: Cell lysates are collected, and protein expression levels of Nrf2 target genes, such as HO-1 and NQO1, are determined by Western blot analysis.

-

Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are performed to quantify cell viability and assess the protective effects of this compound against H₂O₂-induced cell death.

-

In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Macrophages

This model is employed to directly investigate the inhibitory effect of this compound on the NLRP3 inflammasome.

Detailed Protocol:

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming and Activation: The differentiated macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. Subsequently, the inflammasome is activated with adenosine (B11128) triphosphate (ATP).

-

This compound Treatment: Cells are treated with this compound before or during the priming and activation steps.

-

Analysis: The cell culture supernatants and lysates are collected to measure the levels of inflammasome-related proteins.

-

Western Blot: The levels of cleaved caspase-1 and mature IL-1β are determined by Western blot analysis. This compound has been shown to significantly inhibit the production of these proteins in ATP-LPS-exposed THP-1-derived macrophages.[1]

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Its dual mechanism of action, involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NLRP3 inflammasome, addresses two critical pathological features of these disorders: oxidative stress and neuroinflammation. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Furthermore, while no clinical trials are currently listed for this compound, its progression into Phase 1 clinical trials will be a critical step in evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound as a novel treatment for neurodegenerative diseases.

References

- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nrf2-NLRP3-caspase-1 axis mediates the neuroprotective effects of Celastrol in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]

- 5. This compound | 2254004-96-9 | MOLNOVA [molnova.com]

- 6. Mechanisms of NLRP3 activation and pathology during neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

DDO-7263: A Novel Neuroprotective Agent for Parkinson's Disease

A Technical Guide on the Preclinical Research of a Brain-Targeting Nrf2 Activator and NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor and non-motor symptoms. Oxidative stress and neuroinflammation are key contributors to the pathology of PD. DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the preclinical research on this compound, summarizing its mechanism of action, and in vitro and in vivo efficacy. All available quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound, chemically identified as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Furthermore, this compound has been shown to inhibit the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key mediator of inflammation.[1] Its ability to target brain tissue makes it a particularly interesting candidate for neurodegenerative diseases like Parkinson's.[1] This guide synthesizes the available preclinical data on this compound, offering a detailed resource for researchers in the field.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism involving the activation of the Nrf2-ARE pathway and the inhibition of the NLRP3 inflammasome.

Nrf2-ARE Pathway Activation

This compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome.[2][3][4] This interaction is believed to block the assembly of the proteasome, thereby preventing the degradation of ubiquitinated Nrf2.[2][3][4] The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[1]

NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This compound has been demonstrated to significantly inhibit the activation of the NLRP3 inflammasome.[1] This inhibitory effect is dependent on the activation of Nrf2.[1] By suppressing the NLRP3 inflammasome, this compound reduces the production of cleaved caspase-1 and the subsequent maturation and release of IL-1β.[1]

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Treatment | Concentration | Outcome | Quantitative Data | Reference |

| Neuroprotection | PC12 cells | H₂O₂-induced oxidative damage | Not Specified | Protection from oxidative damage | [Data not available in abstract] | [1] |

| NLRP3 Inhibition | THP-1 derived macrophages | ATP-LPS exposure | Not Specified | Inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β production | Significant inhibition observed | [1] |

| Nrf2 Target Gene Upregulation | PC12 cells | This compound | 20 μM | Upregulation of HO-1 and NQO1 protein levels | Concentration-dependent increase | [2] |

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model

| Animal Model | Treatment | Dosage | Administration | Outcome | Quantitative Data | Reference |

| MPTP-induced subacute Parkinson's disease in mice | This compound | 10, 50, 100 mg/kg/day | Intraperitoneal (IP); daily for 10 days | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, inhibited inflammatory factor secretion | [Data not available in abstract] | [3] |

| MPTP-induced subacute Parkinson's disease in mice | This compound | Not Specified | Not Specified | Downregulation of pro-inflammatory factors (IL-1β and TNF-α) in plasma | Significant downregulation | [3] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosage | Administration | T₁/₂ (half-life) | Cₘₐₓ (max concentration) | Reference |

| SD rats | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 3.32 hours | 1.38 mg/mL | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized protocols for the key experiments conducted in the evaluation of this compound. The specific parameters used in the original studies are not fully available in the public domain and would be detailed in the full research publication.

In Vitro Neuroprotection Assay

-

Cell Line: PC12 cells.

-

Methodology:

-

Seed PC12 cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for a specified period.

-

Induce oxidative stress by adding a neurotoxin, such as hydrogen peroxide (H₂O₂).

-

After an incubation period, assess cell viability using a standard method like the MTT assay.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.

-

-

Endpoint: Percentage of cell viability compared to control groups.

Nrf2-ARE Pathway Activation Assay

-

Methodology:

-

Treat cells (e.g., PC12) with this compound for various time points.

-

Perform Western blot analysis to measure the protein levels of Nrf2 in nuclear and cytosolic fractions to assess nuclear translocation.

-

Analyze the protein expression of downstream targets of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), by Western blot.

-

-

Endpoint: Fold change in the protein expression of Nrf2, HO-1, and NQO1 compared to vehicle-treated cells.

NLRP3 Inflammasome Inhibition Assay

-

Cell Line: THP-1 derived macrophages.

-

Methodology:

-

Prime THP-1 cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3.

-

Treat the cells with this compound.

-

Activate the NLRP3 inflammasome with a second stimulus, such as ATP.

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β using an ELISA kit.

-

Analyze the cell lysates for cleaved caspase-1 and NLRP3 levels by Western blot.

-

-

Endpoint: Concentration of IL-1β in the supernatant and relative protein levels of cleaved caspase-1 and NLRP3.

MPTP-Induced Parkinson's Disease Mouse Model

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection to induce Parkinson's-like pathology. A common regimen is daily injections for several consecutive days.

-

Treat groups of mice with this compound or vehicle control via intraperitoneal injection daily for a specified duration, often starting before or concurrently with MPTP administration.

-

Conduct behavioral tests (e.g., rotarod, pole test) to assess motor coordination and function.

-

At the end of the treatment period, euthanize the animals and collect brain tissue (substantia nigra and striatum).

-

Perform immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.

-

Measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in plasma or brain tissue using ELISA.

-

-

Endpoints: Behavioral scores, number of TH-positive neurons, and levels of inflammatory markers.

Conclusion

The preclinical data for this compound strongly suggest its potential as a disease-modifying therapy for Parkinson's disease. Its dual mechanism of action, targeting both oxidative stress and neuroinflammation, addresses two key pathological hallmarks of the disease. The compound's ability to penetrate the brain further enhances its therapeutic promise. While the currently available data is compelling, further studies are warranted to fully elucidate its efficacy, long-term safety, and optimal dosing. The detailed quantitative data from the primary research is essential for a complete understanding and to guide future clinical development. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing this compound or similar compounds for the treatment of neurodegenerative diseases.

References

DDO-7263: A Technical Guide to a Novel Proteasome Assembly Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-7263 is a novel small molecule that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] Its mechanism of action is distinguished by its ability to inhibit the assembly of the 26S proteasome, a critical cellular machinery for protein degradation.[1][2][4][5] By binding to the Rpn6 subunit of the 19S regulatory particle, this compound disrupts the proper formation of the proteasome complex.[2][4] This inhibition leads to the stabilization and nuclear translocation of Nrf2, resulting in the transcriptional activation of a battery of cytoprotective genes.[1][3] Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key player in inflammatory responses.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of 26S proteasome assembly. The 26S proteasome is a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.

Targeting Rpn6 to Inhibit Proteasome Assembly

The 26S proteasome consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The assembly of this complex is a highly regulated process. This compound has been identified to directly bind to Rpn6 (also known as PSMD11), an essential scaffolding subunit within the lid of the 19S regulatory particle.[2][4] The interaction between this compound and Rpn6 is believed to sterically hinder the association of the 19S regulatory particle with the 20S core particle, thereby preventing the formation of a fully functional 26S proteasome.

Activation of the Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. By inhibiting proteasome function, this compound prevents the degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the increased expression of a wide range of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][3] This inhibitory effect is dependent on the activation of Nrf2, suggesting a crosstalk between these two pathways. The upregulation of Nrf2-dependent antioxidant and anti-inflammatory genes likely contributes to the suppression of NLRP3 inflammasome activation.

Quantitative Data

The following tables summarize the quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Nrf2 Upregulation | PC12 | 20 µM | Upregulation of HO-1 and NQO1 protein levels in a concentration-dependent manner. | [1] |

| Cell Viability | PC12, THP-1 derived macrophages | 2.5, 5, 10, 20, 40, 80 µM | Increased survival rate after H₂O₂ treatment; no significant decrease in cell viability by this compound alone. | [1] |

| NLRP3 Inhibition | THP-1 derived macrophages | Not specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [3] |

Table 2: In Vivo Data for this compound

| Animal Model | Dosage | Administration | Pharmacokinetic Parameters | Efficacy | Reference |

| Mice (C57BL/6) | 10, 50, 100 mg/kg/day | Intraperitoneal (IP) | - | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited inflammatory factor secretion in an MPTP-induced Parkinson's disease model. | [2] |

| Rats (SD) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | T₁/₂: 3.32 hours, Cₘₐₓ: 1.38 mg/mL | - | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 (rat pheochromocytoma) cells.

-

THP-1 (human monocytic) cells, differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

-

Culture Conditions:

-

Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

This compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

The stock solution is diluted in culture medium to the desired final concentrations for treating the cells.

-

A vehicle control (DMSO at the same final concentration) is included in all experiments.

-

Western Blot Analysis for Nrf2 and HO-1

This protocol is for assessing the protein expression levels of Nrf2 and its downstream target HO-1.

-

Workflow:

-

Detailed Steps:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (e.g., 1:1000 dilution), HO-1 (e.g., 1:1000 dilution), and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ), and the levels of target proteins are normalized to the loading control.

-

Proteasome Assembly Assay

This assay is designed to assess the effect of this compound on the assembly of the 26S proteasome. A common method involves native gel electrophoresis followed by an in-gel activity assay or Western blotting.

-

Workflow:

-

Detailed Steps:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve the integrity of protein complexes.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Native PAGE: Equal amounts of protein are separated on a native polyacrylamide gel (e.g., 3-8% Tris-Acetate gel) to separate proteasome complexes based on their size and charge.

-

In-Gel Peptidase Activity Assay: The gel is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to visualize the activity of the different proteasome complexes (20S, 26S, and doubly-capped 30S). A decrease in the 26S band activity with this compound treatment would indicate assembly inhibition.

-

Western Blot for Proteasome Subunits: Alternatively, the proteins from the native gel can be transferred to a PVDF membrane and probed with antibodies against specific proteasome subunits (e.g., an alpha subunit for the 20S core and an Rpn subunit for the 19S regulator) to visualize the different complexes. A shift from 26S to 20S and 19S subcomplexes would indicate assembly inhibition.

-

Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability, often using an MTT or resazurin-based assay.

-

Detailed Steps:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Viability Reagent:

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization buffer.

-

Resazurin Assay: Resazurin solution is added to each well and incubated for 1-4 hours.

-

-

Data Acquisition: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising pharmacological tool for modulating the proteasome and activating the Nrf2-ARE pathway. Its unique mechanism of action, involving the inhibition of proteasome assembly via Rpn6, offers a distinct approach compared to catalytic inhibitors of the proteasome. The downstream effects on Nrf2 activation and NLRP3 inflammasome inhibition highlight its potential therapeutic applications in diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders. Further research, particularly in the context of cancer biology, is warranted to fully elucidate the therapeutic potential of this compound and similar proteasome assembly inhibitors. This technical guide provides a foundational resource for scientists and drug development professionals interested in exploring the biology and therapeutic applications of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rabbit anti-NRF2 Antibody - Antibody - |DLdevelop [dldevelop.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of DDO-7263

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-7263, a novel, brain-targeting small molecule, has demonstrated significant anti-inflammatory and neuroprotective properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway and a subsequent inhibitor of the NLRP3 inflammasome. This document provides a comprehensive overview of the key experimental data, detailed methodologies for the cited experiments, and visual representations of the relevant biological pathways and experimental workflows to facilitate further research and development.

Core Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects primarily through a two-step mechanism. Initially, it activates the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. This activation, in turn, leads to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines.[1]

Nrf2-ARE Pathway Activation

This compound is a potent activator of the Nrf2-ARE pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Recent studies have revealed that this compound upregulates Nrf2 by binding to Rpn6, a subunit of the 26S proteasome. This interaction blocks the assembly of the proteasome, thereby preventing the degradation of ubiquitinated Nrf2. This leads to the accumulation of Nrf2 and its translocation into the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and anti-inflammatory enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]

Signaling Pathway: this compound-mediated Nrf2 Activation

Caption: this compound activates the Nrf2 pathway by inhibiting proteasomal degradation of Nrf2.

Inhibition of the NLRP3 Inflammasome

The activation of the Nrf2 pathway by this compound is directly linked to the suppression of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18.[1]

Studies have shown that the anti-inflammatory effects of this compound, specifically the inhibition of NLRP3 inflammasome activation, are dependent on its ability to activate Nrf2.[1] This suggests that the upregulation of Nrf2-dependent antioxidant and anti-inflammatory proteins creates a cellular environment that is less conducive to NLRP3 inflammasome assembly and activation.

Signaling Pathway: this compound-mediated Inhibition of NLRP3 Inflammasome

Caption: this compound inhibits NLRP3 inflammasome activation downstream of Nrf2 activation.

Quantitative Data Presentation

The anti-inflammatory and protective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment Conditions | Result |

| Nrf2 Pathway Activation | |||

| HO-1 Protein Levels | PC12 cells | 20 µM this compound for 2-24 hours | Concentration-dependent upregulation[1] |

| NQO1 Protein Levels | PC12 cells | 20 µM this compound for 2-24 hours | Concentration-dependent upregulation[1] |

| Cell Viability | |||

| Protection against H₂O₂ | PC12 and THP-1 derived macrophages | 2.5, 5, 10, 20, 40, 80 µM this compound for 24 hours, followed by 400 µM H₂O₂ | Concentration-dependent increase in cell survival rate[1] |

| NLRP3 Inflammasome Inhibition | |||

| NLRP3 Activation | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |

| Cleaved Caspase-1 Production | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |

| IL-1β Protein Expression | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Dosing Regimen | Result |

| Neuroprotection & Anti-inflammatory Effects | |||

| Behavioral Abnormalities | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Improvement in behavioral abnormalities[1] |

| Dopaminergic Neuron Loss | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Significant attenuation of tyrosine hydroxylase (TH) loss in substantia nigra and striatum[1] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Significant downregulation in plasma[1] |

| Pharmacokinetics | |||

| Half-life (T₁/₂) | Sprague-Dawley rats | 7, 35, 70 mg/kg; IP | 3.32 hours |

| Maximum Concentration (Cₘₐₓ) | Sprague-Dawley rats | 7, 35, 70 mg/kg; IP | 1.38 mg/mL |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on published research.

Cell Culture

-

PC12 Cells: Adrenal gland pheochromocytoma cells from rat were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

THP-1 Cells: Human monocytic cells were cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For differentiation into macrophages, THP-1 cells were treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Workflow: Cell Line Maintenance and Differentiation

Caption: Standard cell culture and differentiation protocols for PC12 and THP-1 cells.

In Vitro Model of Oxidative Stress

-

Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 2.5-80 µM) for 24 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 400 µM and incubate for a specified period.

-

Assessment of Cell Viability: Measure cell viability using a standard MTT or similar assay.

In Vitro Model of NLRP3 Inflammasome Activation

-

Cell Seeding and Differentiation: Seed THP-1 cells in 6-well plates and differentiate into macrophages using PMA as described in section 3.1.

-

Priming (Signal 1): Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

This compound Treatment: Pre-treat the primed cells with this compound at the desired concentrations for 1 hour.

-

Activation (Signal 2): Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

-

Sample Collection: Collect the cell culture supernatants and cell lysates.

-

Analysis: Analyze the supernatants for secreted IL-1β by ELISA and the cell lysates for cleaved caspase-1 and NLRP3 by Western blotting.

Workflow: NLRP3 Inflammasome Activation Assay

Caption: Experimental workflow for the in vitro NLRP3 inflammasome activation assay.

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, NLRP3, cleaved caspase-1, IL-1β, or β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo MPTP-induced Parkinson's Disease Model

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally (IP) at a dose of 20 mg/kg/day for 7 consecutive days to induce Parkinson's-like pathology.

-

This compound Treatment: Administer this compound (10, 50, or 100 mg/kg/day, IP) for 10 days, starting concurrently with or prior to MPTP administration.

-

Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect plasma and brain tissue.

-

Analysis:

-

Measure IL-1β and TNF-α levels in the plasma using ELISA kits.

-

Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum.

-

Conclusion

This compound is a promising therapeutic candidate for inflammatory and neurodegenerative diseases. Its well-defined mechanism of action, involving the activation of the Nrf2-ARE pathway and subsequent inhibition of the NLRP3 inflammasome, provides a strong rationale for its development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potent anti-inflammatory and protective effects. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of this compound's therapeutic potential.

References

Unveiling the Molecular Interaction: A Technical Guide to DDO-7263 Binding with the Rpn6 Proteasomal Subunit

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the novel Nrf2 activator, DDO-7263, and its direct molecular target, the Rpn6 subunit of the 26S proteasome. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted therapeutics, neurodegenerative diseases, and inflammatory disorders.

Executive Summary

This compound is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Its mechanism of action involves direct binding to the Rpn6 subunit of the 19S regulatory particle of the 26S proteasome. This interaction sterically hinders the assembly of the complete 26S proteasome, leading to a reduction in the degradation of ubiquitinated Nrf2. The subsequent accumulation and nuclear translocation of Nrf2 upregulates the expression of a suite of antioxidant and cytoprotective genes. This novel mechanism presents a promising therapeutic strategy for conditions associated with oxidative stress and inflammation, including neurodegenerative diseases like Parkinson's disease.

Quantitative Analysis of this compound and Rpn6 Binding

The binding affinity of this compound for the Rpn6 subunit has been quantitatively characterized using biophysical techniques. The following table summarizes the key binding parameter.

| Compound | Target | Method | Binding Affinity (Kd) | Reference |

| Biotinylated this compound analogue | Rpn6 | Biolayer Interferometry (BLI) | 8.53 μM | [1] |

Experimental Protocols

The identification and characterization of the this compound and Rpn6 interaction were achieved through a series of rigorous experimental procedures.

Target Identification using Affinity Chromatography and Mass Spectrometry

Objective: To identify the direct binding partner(s) of this compound in a cellular context.

Methodology:

-

Probe Synthesis: A biotinylated analogue of this compound was synthesized to serve as a molecular probe for affinity pull-down experiments.

-

Cell Lysis: PC12 cell lysates were prepared to provide a source of cellular proteins.

-

Affinity Pull-Down: The biotinylated this compound probe was incubated with the cell lysate to allow for the formation of probe-target protein complexes. Streptavidin-coated magnetic beads were then used to capture the biotinylated probe and any interacting proteins.

-

Elution and Digestion: The captured proteins were eluted from the beads, and subsequently digested into smaller peptides using trypsin.

-

Mass Spectrometry: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the this compound probe. Rpn6 was identified as a primary binding candidate.

Validation of Binding Affinity by Biolayer Interferometry (BLI)

Objective: To quantitatively measure the binding affinity between this compound and the Rpn6 protein.

Methodology:

-

Immobilization: Two strategies were employed:

-

Recombinant Rpn6 protein was immobilized on the surface of the biosensor chip.

-

The biotinylated this compound analogue was immobilized on a streptavidin-coated biosensor surface.[1]

-

-

Association: A series of concentrations of the analyte (either this compound or Rpn6, depending on the immobilization strategy) in solution were flowed over the biosensor surface, allowing for the association of the two molecules. The change in the interference pattern of light reflected from the sensor surface, which is proportional to the amount of bound analyte, was measured in real-time.

-

Dissociation: After the association phase, a buffer solution was flowed over the sensor to initiate the dissociation of the bound analyte. The rate of dissociation was monitored.

-

Data Analysis: The association and dissociation curves were fitted to a 1:1 binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

References

DDO-7263: A Technical Whitepaper on its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This whitepaper provides a detailed technical overview of DDO-7263, a novel, potent small-molecule activator of the Nrf2-antioxidant response element (ARE) pathway. We will delve into its mechanism of action, summarize key preclinical data demonstrating its efficacy in mitigating oxidative stress, and provide detailed experimental protocols for the cited studies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to Oxidative Stress and the Nrf2 Pathway

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.[1][2][3][4][5][6][7] This imbalance leads to cellular damage, including lipid peroxidation, protein modifications, and DNA damage, and is implicated in the pathogenesis of numerous diseases, including neurodegenerative conditions like Parkinson's disease.[1][8]

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[1][3][5][9][10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][12] In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This induces the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][13]

This compound: A Novel Nrf2 Activator

This compound, chemically known as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a potent, brain-targeting Nrf2 activator.[8] It represents a promising therapeutic candidate for neurodegenerative diseases where oxidative stress is a key pathological feature.[8][13][14]

Mechanism of Action

This compound employs a distinct mechanism to activate the Nrf2 pathway. Instead of directly interacting with Keap1, this compound binds to Rpn6 (also known as PSMD11), a subunit of the 19S regulatory particle of the 26S proteasome.[12][13][14][15][16] This binding event obstructs the assembly of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[12][13][14][15][16] The stabilized Nrf2 is then able to translocate to the nucleus and initiate the transcription of its target antioxidant genes.[13][14] This mode of action leads to a sustained and robust activation of the Nrf2 pathway. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, in an Nrf2-dependent manner.[8][13][15]

Caption: Mechanism of action of this compound.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent antioxidant and neuroprotective effects of this compound in both in vitro and in vivo models.

In Vitro Studies

This compound has been shown to protect neuronal cells from oxidative stress-induced damage.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration | Outcome | Reference |

| PC12 | This compound | 20 µM | Upregulation of HO-1 and NQO1 protein levels. | [13] |

| PC12 | This compound + 400 µM H₂O₂ | 2.5, 5, 10, 20, 40, 80 µM | Concentration-dependent increase in cell survival rate. | [13] |

| THP-1 derived macrophages | This compound + 400 µM H₂O₂ | 2.5, 5, 10, 20, 40, 80 µM | Concentration-dependent increase in cell survival rate. | [13] |

| THP-1 derived macrophages | This compound + ATP-LPS | Not specified | Significant inhibition of NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [8] |

In Vivo Studies

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated significant neuroprotective effects.

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Male C57BL/6 mice | MPTP + this compound | 10, 50, 100 mg/kg/day (IP) | Improved behavioral abnormalities, attenuated loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum, inhibited secretion of inflammatory factors. | [8][14] |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound has favorable properties for reaching its target tissue in the brain.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Animal Model | Dosage | T₁/₂ | Cₘₐₓ | Reference |

| SD rats | 7, 35, 70 mg/kg (IP) | 3.32 hours | 1.38 mg/mL | [13][14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Viability Assay

-

Cell Lines: PC12 (rat adrenal pheochromocytoma) and THP-1 (human monocytic) cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT):

-

Seed cells in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound (2.5-80 µM) for a specified duration.

-

Induce oxidative stress by adding H₂O₂ (400 µM).

-

After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

-

Treat cells with this compound (e.g., 20 µM) for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membranes with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative stress: from molecular studies to clinical intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | 2254004-96-9 | MOLNOVA [molnova.com]

- 15. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]

- 16. This compound|2254004-96-9|COA [dcchemicals.com]

The Nrf2 Activator DDO-7263: A Technical Overview of its Impact on HO-1 and NQO1 Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-7263 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] As a key regulator of the cellular antioxidant response, the Nrf2 pathway is a promising therapeutic target for a range of diseases characterized by oxidative stress. Activation of Nrf2 leads to the transcriptional upregulation of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This technical guide provides an in-depth overview of the effect of this compound on HO-1 and NQO1 expression, including the underlying signaling pathway, detailed experimental protocols for assessing its activity, and a framework for presenting quantitative data.

Core Mechanism: The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or those that induce oxidative stress, such as this compound, can modify reactive cysteine residues on Keap1. This modification leads to a conformational change in the Keap1-Nrf2 complex, resulting in the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][3]

The induction of HO-1 and NQO1 is a hallmark of Nrf2 activation. HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. NQO1 is a flavoprotein that detoxifies quinones and their derivatives, protecting cells from redox cycling and oxidative stress.

Quantitative Analysis of this compound on HO-1 and NQO1 Expression

While specific quantitative data for the dose- and time-dependent effects of this compound on HO-1 and NQO1 expression are not yet publicly available in the form of detailed tables, the following tables provide a template for how such data should be structured for clear and comparative analysis.

Table 1: Dose-Dependent Effect of this compound on HO-1 and NQO1 mRNA Expression

| This compound Concentration (µM) | HO-1 mRNA Fold Change (vs. Vehicle) | NQO1 mRNA Fold Change (vs. Vehicle) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 0.1 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 25 | Data Not Available | Data Not Available |